

An In-depth Technical Guide to 3-Methoxypropylthiourea: Synthesis, Characterization, and Potential Applications

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Compound of Interest

Compound Name: 3-Methoxypropylthiourea

CAS No.: 66892-33-9

Cat. No.: B1621267

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiourea derivatives represent a significant class of compounds in medicinal chemistry and drug discovery, exhibiting a wide array of biological activities.^{[1][2][3][4]} This guide focuses on a specific, lesser-documented member of this family: **3-Methoxypropylthiourea**. While direct experimental data for this compound is not readily available in public databases, this document will provide a comprehensive theoretical and practical framework for its synthesis, characterization, and potential exploration in research and development. By leveraging established principles of organic chemistry and spectral analysis of analogous structures, this guide will serve as an essential resource for researchers venturing into the study of this novel thiourea derivative.

The core structure of thiourea, characterized by a sulfur atom double-bonded to a carbon which is, in turn, bonded to two nitrogen atoms, provides a versatile scaffold for chemical modification, leading to a diverse range of pharmacological properties.^[5] These compounds

have been investigated for their potential as antibacterial, antifungal, antiviral, and anticancer agents.[1][2] The introduction of a 3-methoxypropyl group to the thiourea core is anticipated to modulate its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which could in turn influence its biological activity and pharmacokinetic profile.

This guide will begin by addressing the synthesis of **3-Methoxypropylthiourea**, providing a detailed, step-by-step protocol based on well-established synthetic routes for thiourea derivatives. Subsequently, a thorough analysis of the expected spectral data, including ^1H NMR, ^{13}C NMR, IR, and mass spectrometry, will be presented. This predictive analysis will be grounded in the known spectral characteristics of its precursors and the thiourea functional group. Finally, the potential applications of **3-Methoxypropylthiourea** in drug development will be discussed, drawing parallels with the known biological activities of other thiourea-containing compounds.

Part 1: Synthesis of 3-Methoxypropylthiourea

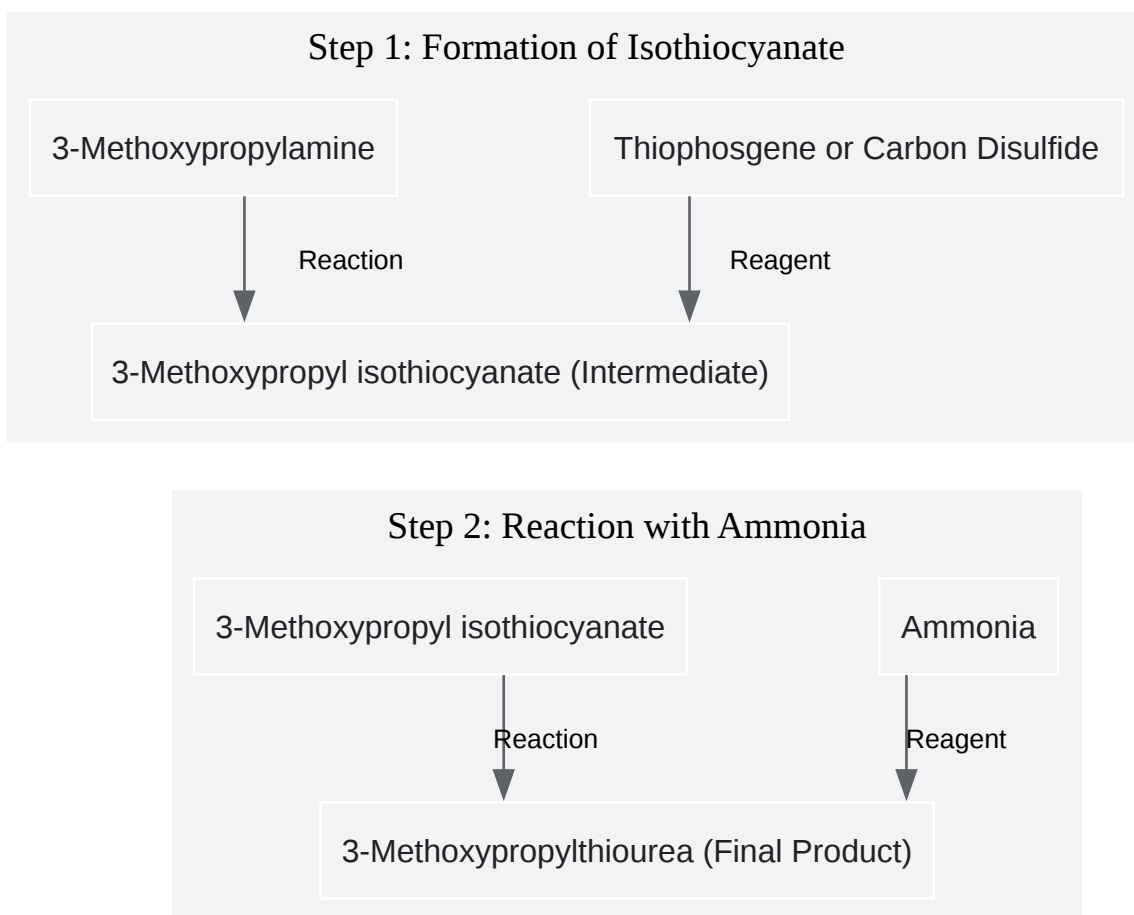
The synthesis of **3-Methoxypropylthiourea** can be readily achieved through the reaction of 3-methoxypropylamine with a suitable thiocarbonyl transfer reagent. The most common and straightforward method involves the use of an isothiocyanate. In the absence of a commercially available 3-methoxypropylisothiocyanate, a two-step approach starting from 3-methoxypropylamine is recommended.

Core Chemical Identity

- Compound Name: **3-Methoxypropylthiourea**
- Molecular Formula: $\text{C}_5\text{H}_{12}\text{N}_2\text{OS}$
- Molecular Weight: 148.23 g/mol
- CAS Number for Starting Material (3-Methoxypropylamine): 5332-73-0[6]

Synthetic Workflow

The synthesis of **3-Methoxypropylthiourea** from 3-methoxypropylamine can be conceptualized in the following workflow:



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Caption: General synthetic workflow for **3-Methoxypropylthiourea**.

Experimental Protocol: Synthesis of 3-Methoxypropylthiourea

This protocol outlines a general procedure for the synthesis of N-substituted thioureas.

Materials:

- 3-Methoxypropylamine (CAS: 5332-73-0)[6]
- Carbon disulfide (CS₂)
- Triethylamine (Et₃N) or another suitable base

- Ammonia (aqueous solution or gas)
- Dichloromethane (DCM) or another suitable solvent^[7]
- Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)

Procedure:

Step 1: Synthesis of 3-Methoxypropyl isothiocyanate (Intermediate)

- **Reaction Setup:** In a well-ventilated fume hood, dissolve 3-methoxypropylamine (1 equivalent) in dichloromethane (DCM).
- **Addition of Reagents:** Cool the solution in an ice bath and add triethylamine (1.1 equivalents). To this stirred solution, add carbon disulfide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, the intermediate dithiocarbamate salt is typically not isolated.

Step 2: Conversion to **3-Methoxypropylthiourea**

- **Ammonolysis:** To the reaction mixture containing the intermediate, add an excess of concentrated aqueous ammonia.
- **Reaction:** Stir the mixture vigorously at room temperature for 12-24 hours.
- **Isolation and Purification:**
 - Separate the organic layer and wash it with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
 - Remove the solvent under reduced pressure using a rotary evaporator.

- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality behind Experimental Choices:

- Choice of Solvent: Dichloromethane is a common solvent for this reaction due to its inertness and ability to dissolve the reactants.[7]
- Use of a Base: Triethylamine acts as a base to deprotonate the amine, facilitating its nucleophilic attack on carbon disulfide.
- Temperature Control: The initial reaction is exothermic; therefore, cooling is necessary to control the reaction rate and prevent side reactions.
- Excess Ammonia: Using an excess of ammonia drives the reaction to completion, favoring the formation of the desired thiourea.

Part 2: Predicted Spectral Data and Characterization

The structural elucidation of the synthesized **3-Methoxypropylthiourea** would rely on a combination of spectroscopic techniques. Based on the known spectral data of related compounds, the following characteristic signals can be predicted.

Data Presentation: Predicted Spectral Data

Spectroscopic Technique	Predicted Chemical Shifts / Wavenumbers	Rationale and Interpretation
¹ H NMR (Proton NMR)	<p>$\delta \sim 7.5\text{-}8.5$ ppm (br s, 2H, NH₂): Protons on the unsubstituted nitrogen of the thiourea. $\delta \sim 6.5\text{-}7.5$ ppm (br t, 1H, NH): Proton on the nitrogen attached to the propyl chain. $\delta \sim 3.5\text{-}3.7$ ppm (t, 2H, -CH₂-NH): Methylene group adjacent to the thiourea nitrogen. $\delta \sim 3.4\text{-}3.6$ ppm (t, 2H, -O-CH₂-): Methylene group adjacent to the ether oxygen. $\delta \sim 3.3$ ppm (s, 3H, -O-CH₃): Methyl group of the methoxy moiety. $\delta \sim 1.8\text{-}2.0$ ppm (quintet, 2H, -CH₂-CH₂-CH₂-): Central methylene group of the propyl chain.</p>	<p>Chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the thiocarbonyl group.^[8] The broadness of the NH signals is due to quadrupole broadening and potential hydrogen exchange.</p>
¹³ C NMR (Carbon NMR)	<p>$\delta \sim 180\text{-}185$ ppm (C=S): Thiocarbonyl carbon, highly deshielded. $\delta \sim 70\text{-}75$ ppm (-O-CH₂-): Methylene carbon attached to the ether oxygen. $\delta \sim 58\text{-}60$ ppm (-O-CH₃): Methyl carbon of the methoxy group. ^[9]^[10] $\delta \sim 45\text{-}50$ ppm (-CH₂-NH): Methylene carbon attached to the thiourea nitrogen. $\delta \sim 28\text{-}32$ ppm (-CH₂-CH₂-CH₂-): Central methylene carbon of the propyl chain.</p>	<p>The chemical shift of the thiocarbonyl carbon is a key diagnostic peak.^[11] The other carbon signals are in the expected regions for aliphatic ethers and amines.^[12]</p>
IR Spectroscopy	<p>$\sim 3300\text{-}3400$ cm⁻¹ (N-H stretching): Two bands corresponding to the</p>	<p>The IR spectrum will be dominated by the characteristic absorptions of the N-H, C-H,</p>

symmetric and asymmetric stretching of the primary amine. $\sim 3100\text{-}3200\text{ cm}^{-1}$ (N-H stretching): Stretching vibration of the secondary amine. $\sim 2850\text{-}2950\text{ cm}^{-1}$ (C-H stretching): Aliphatic C-H stretches. $\sim 1500\text{-}1600\text{ cm}^{-1}$ (N-H bending): Bending vibrations of the N-H bonds. $\sim 1300\text{-}1400\text{ cm}^{-1}$ (C=S stretching): Thiocarbonyl stretch, often coupled with other vibrations. $\sim 1100\text{ cm}^{-1}$ (C-O-C stretching): Characteristic ether linkage stretch.[13]

C=S, and C-O-C bonds.[14]
[15][16] The position and shape of the N-H bands can provide information about hydrogen bonding.

Mass Spectrometry

Molecular Ion (M^+): $m/z = 148$:
The parent peak corresponding to the molecular weight of the compound.
Fragmentation Pattern: Expect fragmentation at the C-N and C-C bonds, leading to characteristic daughter ions. For example, loss of the methoxypropyl side chain or cleavage of the thiourea group.

Mass spectrometry confirms the molecular weight of the synthesized compound and provides structural information through its fragmentation pattern.[17]

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in an NMR tube.

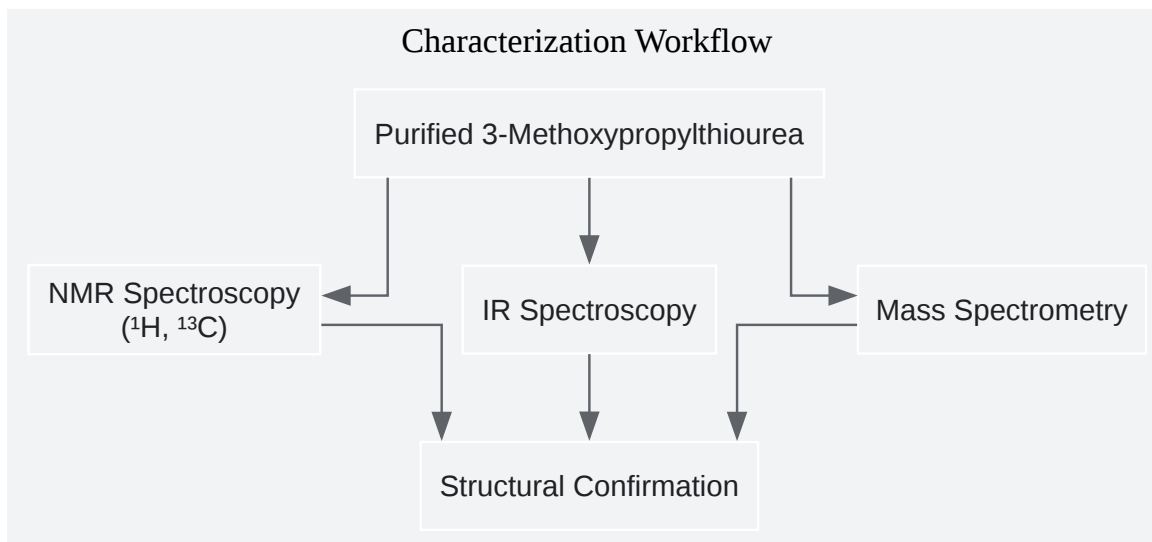
- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 300 MHz or higher field NMR spectrometer.
- Data Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction). Integrate the ^1H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.

2. Infrared (IR) Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film can be prepared between two salt plates.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of $4000\text{-}400\text{ cm}^{-1}$.
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3. Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Instrumentation: Analyze the sample using a mass spectrometer (e.g., quadrupole, time-of-flight).
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.



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Caption: Workflow for the structural characterization of **3-Methoxypropylthiourea**.

Part 3: Potential Applications in Drug Development

Thiourea and its derivatives are recognized as privileged scaffolds in medicinal chemistry due to their ability to interact with various biological targets.[1][2][3][4] The diverse biological activities reported for thiourea-containing compounds suggest that **3-Methoxypropylthiourea** could be a promising candidate for further investigation in several therapeutic areas.

Potential Therapeutic Areas:

- **Antimicrobial Agents:** Many thiourea derivatives have demonstrated potent antibacterial and antifungal activities.[1][2] The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit specific enzymes. The methoxypropyl substituent in **3-Methoxypropylthiourea** may enhance its membrane permeability, potentially leading to improved antimicrobial efficacy.
- **Antiviral Agents:** Certain thiourea derivatives have been shown to inhibit viral replication. The thiourea moiety can participate in hydrogen bonding and other non-covalent interactions with viral proteins, disrupting their function.

- **Anticancer Agents:** The anticancer potential of thiourea derivatives is an active area of research.[1] They have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in cancer cells. The specific mode of action can vary widely depending on the overall structure of the molecule.
- **Enzyme Inhibitors:** The thiourea functional group can act as a hydrogen bond donor and acceptor, as well as a metal chelator, making it an effective pharmacophore for designing enzyme inhibitors. For instance, thiourea derivatives have been explored as inhibitors of urease, tyrosinase, and other enzymes.

Structure-Activity Relationship (SAR) Considerations:

The introduction of the 3-methoxypropyl group can influence the biological activity of the thiourea core in several ways:

- **Lipophilicity:** The methoxypropyl chain increases the lipophilicity of the molecule compared to unsubstituted thiourea, which may enhance its ability to cross biological membranes and reach its target.
- **Hydrogen Bonding:** The ether oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets.
- **Conformational Flexibility:** The propyl chain introduces conformational flexibility, which may allow the molecule to adopt an optimal orientation for binding to a target protein.

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of **3-Methoxypropylthiourea** and to identify its specific biological targets.

Conclusion

This technical guide provides a comprehensive overview of the synthesis, predicted spectral characteristics, and potential applications of **3-Methoxypropylthiourea**. While specific experimental data for this compound is limited, the principles and protocols outlined herein offer a solid foundation for its preparation and characterization. The versatile biological activities associated with the thiourea scaffold make **3-Methoxypropylthiourea** a compelling target for further investigation in the field of drug discovery and development. Researchers equipped with

this guide can confidently embark on the exploration of this novel molecule and its potential contributions to medicinal chemistry.

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